molecular formula C21H21ClN4O B11263315 N-(2-chlorobenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

N-(2-chlorobenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11263315
M. Wt: 380.9 g/mol
InChI Key: AXPZZRAELZFNKQ-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Quinoxaline Moiety: The quinoxaline group is introduced via condensation reactions involving appropriate reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced piperidine derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE
  • N-[(2-METHYLPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H21ClN4O/c22-17-8-2-1-6-15(17)12-24-21(27)16-7-5-11-26(14-16)20-13-23-18-9-3-4-10-19(18)25-20/h1-4,6,8-10,13,16H,5,7,11-12,14H2,(H,24,27)

InChI Key

AXPZZRAELZFNKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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